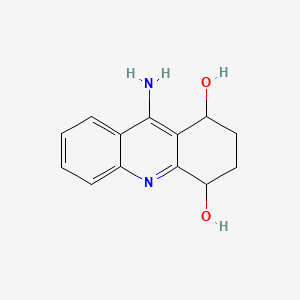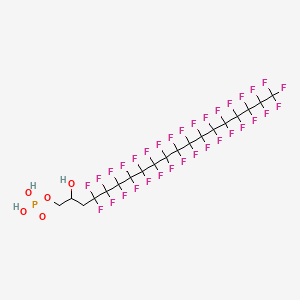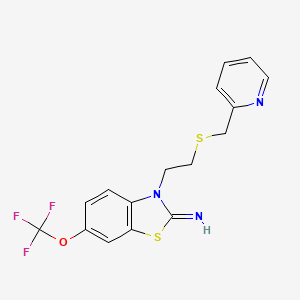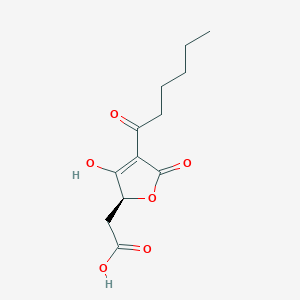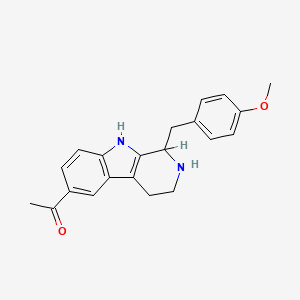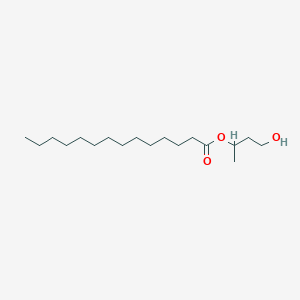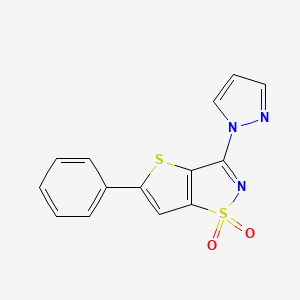
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-d]isothiazole core with a phenyl and pyrazolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[2,3-d]isothiazole derivative with a phenyl and pyrazolyl group in the presence of oxidizing agents to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxide derivatives, while substitution reactions can introduce different functional groups to the core structure.
Aplicaciones Científicas De Investigación
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds with a similar thiazole ring structure.
Pyrazoles: Compounds containing a pyrazole ring.
Isothiazoles: Compounds with an isothiazole core.
Uniqueness
Thieno(2,3-d)isothiazole, 5-phenyl-3-(1H-pyrazol-1-yl)-, 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the dioxide functionality. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
113387-71-6 |
|---|---|
Fórmula molecular |
C14H9N3O2S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
5-phenyl-3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C14H9N3O2S2/c18-21(19)12-9-11(10-5-2-1-3-6-10)20-13(12)14(16-21)17-8-4-7-15-17/h1-9H |
Clave InChI |
CQEZQMFCTWBKHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NS3(=O)=O)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


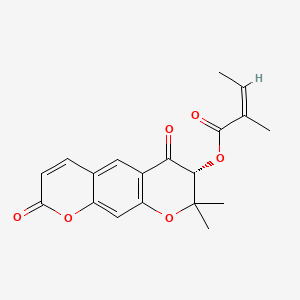
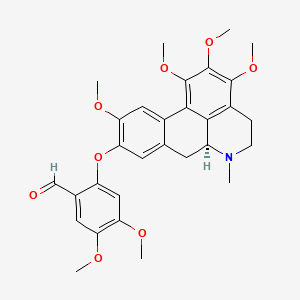
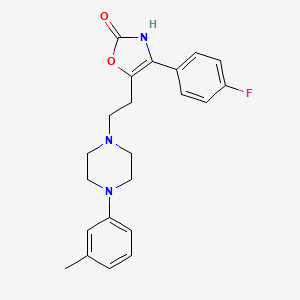
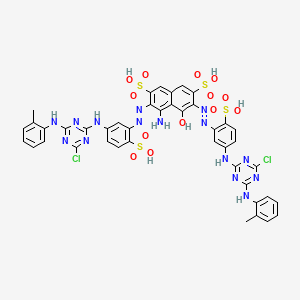

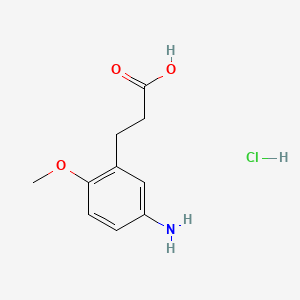
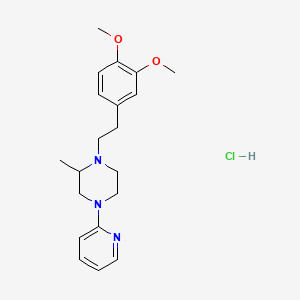
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
